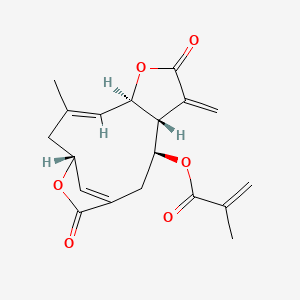

Deoxyelephantopin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La déoxyéléphantopine est un composé de lactone sesquiterpénique principalement dérivé de la plante Elephantopus scaber. Ce composé a suscité une attention considérable en raison de ses propriétés pharmacologiques diversifiées, en particulier de ses activités anticancéreuses. La déoxyéléphantopine a été traditionnellement utilisée dans diverses pratiques médicales pour traiter des affections telles que les maladies du foie, le diabète, la bronchite, la fièvre, la diarrhée, la dysenterie, le cancer, les troubles rénaux et les maladies associées à l'inflammation .

Méthodes De Préparation

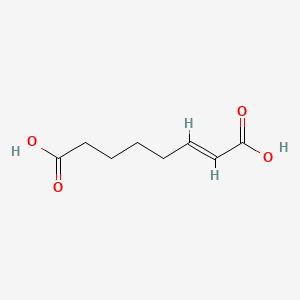

Voies de synthèse et conditions de réaction : La déoxyéléphantopine peut être synthétisée par une série de réactions chimiques impliquant le squelette germacrène. L'une des principales approches synthétiques implique la métathèse de fermeture de cycle, qui est une méthode puissante pour construire le cycle à 10 chaînons contraint présent dans la déoxyéléphantopine . La synthèse nécessite généralement l'utilisation de catalyseurs spécifiques et de conditions de réaction pour obtenir le produit souhaité.

Méthodes de production industrielle : La production industrielle de déoxyéléphantopine implique souvent l'extraction et la purification à partir de sources naturelles, en particulier à partir des feuilles de Elephantopus scaber. Le processus comprend un enrichissement primaire à l'aide de résine macroporeuse AB-8 suivi d'une séparation et d'une purification par chromatographie à contre-courant à grande vitesse (HSCCC) .

Analyse Des Réactions Chimiques

Types de réactions : La déoxyéléphantopine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, résultant en des produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les réducteurs courants comprennent le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄).

Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde).

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la déoxyéléphantopine peut conduire à la formation d'époxydes ou de dérivés hydroxylés .

4. Applications de la recherche scientifique

Chimie : Elle sert de composé précieux pour l'étude de la chimie des lactones sesquiterpéniques et le développement de méthodologies synthétiques.

5. Mécanisme d'action

La déoxyéléphantopine exerce ses effets par le biais de multiples cibles moléculaires et voies de signalisation. Elle active des effecteurs en aval tels que p21 et la protéine Bcl-2-like 4 (Bax), conduisant à l'arrêt du cycle cellulaire, à la réparation de l'ADN et à l'apoptose . De plus, elle inhibe les principales voies de signalisation, notamment NF-κB, MAPK, PI3K/Akt et β-caténine, qui sont impliquées dans la progression du cancer et l'inflammation .

Applications De Recherche Scientifique

Chemistry: It serves as a valuable compound for studying sesquiterpene lactone chemistry and developing synthetic methodologies.

Mécanisme D'action

Deoxyelephantopin is often compared with its isomer, isothis compound, which shares similar pharmacological properties but differs in its molecular structure . Both compounds are major components of Elephantopus scaber and Elephantopus carolinianus and have been used in traditional medicine for similar therapeutic purposes . this compound is unique in its specific molecular targets and the pathways it modulates, making it a distinct and valuable compound for scientific research and drug development .

Comparaison Avec Des Composés Similaires

La déoxyéléphantopine est souvent comparée à son isomère, l'isodéoxyéléphantopine, qui partage des propriétés pharmacologiques similaires mais diffère par sa structure moléculaire . Les deux composés sont les principaux composants d'Elephantopus scaber et d'Elephantopus carolinianus et ont été utilisés en médecine traditionnelle à des fins thérapeutiques similaires . La déoxyéléphantopine est unique en ce qui concerne ses cibles moléculaires spécifiques et les voies qu'elle module, ce qui en fait un composé distinct et précieux pour la recherche scientifique et le développement de médicaments .

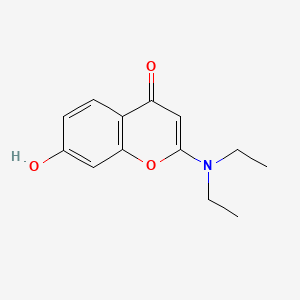

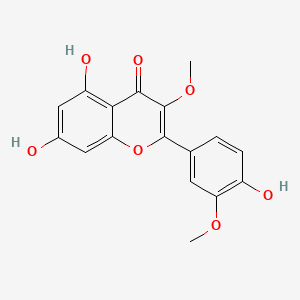

Composés similaires :

- Isodeoxyelephantopin

- Parthénolide

- Eupatolide

- Cnicin

Ces composés présentent des similitudes structurelles avec la déoxyéléphantopine et appartiennent à la famille des lactones sesquiterpéniques, connues pour leurs activités biologiques diverses .

Propriétés

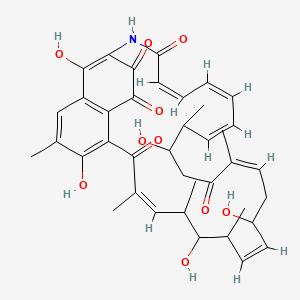

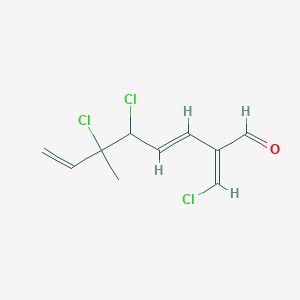

Formule moléculaire |

C19H20O6 |

|---|---|

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14-,15+,16+/m1/s1 |

Clé InChI |

JMUOPRSXUVOHFE-GZZMZBIISA-N |

SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

SMILES isomérique |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

SMILES canonique |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Synonymes |

deoxyelephantopin |

Origine du produit |

United States |

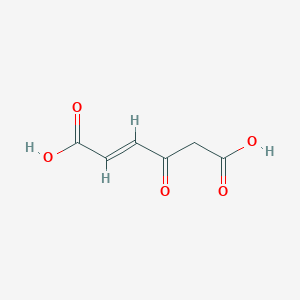

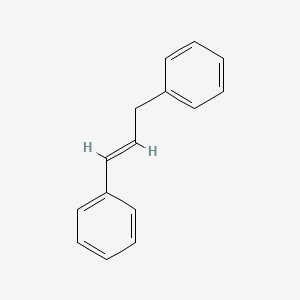

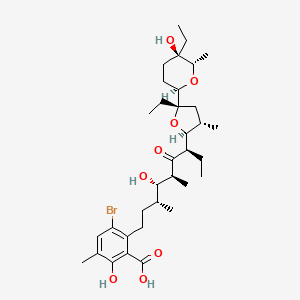

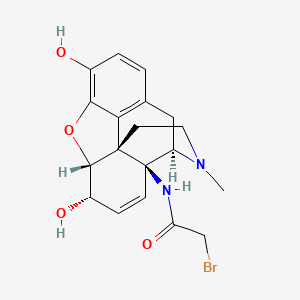

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-Methoxy-pyridazin-3-yl)-4-[3-(3-p-tolyl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B1239369.png)